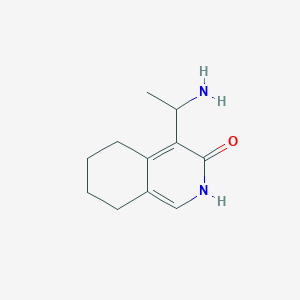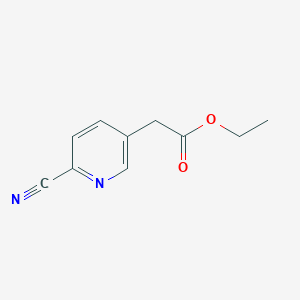![molecular formula C7H8N6O B11903797 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide CAS No. 54814-51-6](/img/structure/B11903797.png)
4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Amino-2-metil-2H-pirazolo[3,4-d]pirimidina-3-carboxamida es un compuesto heterocíclico que ha despertado un interés significativo en el campo de la química medicinal. Este compuesto es conocido por sus posibles aplicaciones terapéuticas, particularmente como inhibidor de la cinasa dependiente de ciclina 2 (CDK2), que juega un papel crucial en la regulación del ciclo celular y la progresión del cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Amino-2-metil-2H-pirazolo[3,4-d]pirimidina-3-carboxamida normalmente implica la condensación de materiales de partida adecuados en condiciones controladas. Un método común implica el tratamiento de un derivado de formimidato con hidrato de hidracina en etanol, lo que lleva a la formación del andamiaje pirazolopirimidina . Las condiciones de reacción a menudo requieren un control preciso de la temperatura y el uso de catalizadores para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Amino-2-metil-2H-pirazolo[3,4-d]pirimidina-3-carboxamida sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o introducir átomos de hidrógeno.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina o alcano .
Aplicaciones Científicas De Investigación
La 4-Amino-2-metil-2H-pirazolo[3,4-d]pirimidina-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se utiliza en estudios relacionados con la inhibición enzimática y las interacciones de proteínas.
Medicina: Su función como inhibidor de CDK2 lo convierte en un posible candidato para la terapia del cáncer.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la 4-Amino-2-metil-2H-pirazolo[3,4-d]pirimidina-3-carboxamida implica la inhibición de CDK2, una enzima clave en la regulación del ciclo celular. Al unirse al sitio activo de CDK2, el compuesto evita la fosforilación de las proteínas diana, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Los estudios de acoplamiento molecular han confirmado el buen ajuste de este compuesto en el sitio activo de CDK2 a través de enlaces de hidrógeno esenciales con aminoácidos específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Estos compuestos también exhiben actividad inhibitoria de CDK2 y tienen características estructurales similares.
Derivados de tioglucósido: Estos compuestos han mostrado potentes actividades citotóxicas contra varias líneas celulares de cáncer.
Singularidad
La 4-Amino-2-metil-2H-pirazolo[3,4-d]pirimidina-3-carboxamida destaca por su patrón de sustitución específico y su alta potencia como inhibidor de CDK2. Su estructura única permite fuertes interacciones de unión con el sitio activo de CDK2, lo que lo convierte en un candidato prometedor para un mayor desarrollo en la terapia del cáncer .
Propiedades
Número CAS |
54814-51-6 |
|---|---|
Fórmula molecular |
C7H8N6O |
Peso molecular |
192.18 g/mol |
Nombre IUPAC |
4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C7H8N6O/c1-13-4(6(9)14)3-5(8)10-2-11-7(3)12-13/h2H,1H3,(H2,9,14)(H2,8,10,11,12) |
Clave InChI |
NIUQHGUWOHENMF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C(=NC=NC2=N1)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



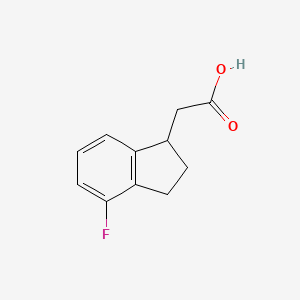
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)


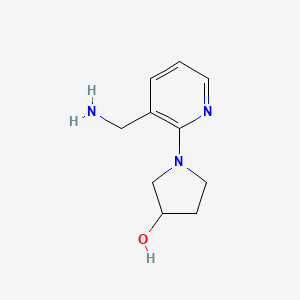
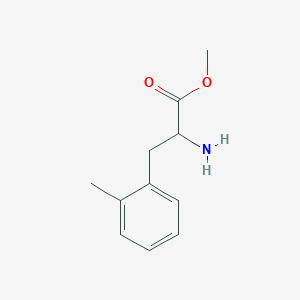



![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
